N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
Compound 9, identified by the PubMed ID 22533316, is a synthetic organic compound with the molecular formula C22H35F3N2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound 9 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in the original research articles .
Industrial Production Methods
While specific industrial production methods for compound 9 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Compound 9 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of compound 9 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of compound 9 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Chemistry: Used as a tool compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on biological systems, including its role as a modulator of specific receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological and nephrological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound 9 involves its interaction with specific molecular targets, such as receptors or enzymes. It acts as a positive allosteric modulator, enhancing the activity of its target receptors. The pathways involved in its mechanism of action include signaling cascades that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Compound 9 [PMID 26006010]: A reversible BTK inhibitor with a cysteine-reactive scaffold.
Other M3-Selective Positive Allosteric Modulators: Compounds with similar mechanisms of action but different chemical structures.
Uniqueness
Compound 9 is unique due to its specific molecular structure and its ability to selectively modulate the activity of M3 receptors. This selectivity makes it a valuable tool for studying the role of these receptors in various biological processes .
Properties
Molecular Formula |
C22H35F3N2O3S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H35F3N2O3S/c1-26(16-17-28)15-5-3-4-6-18-7-11-20(12-8-18)27(2)31(29,30)21-13-9-19(10-14-21)22(23,24)25/h9-10,13-14,18,20,28H,3-8,11-12,15-17H2,1-2H3 |
InChI Key |
YPKPOCIBCOOAFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCC1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CCO |
Origin of Product |
United States |
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